![molecular formula C14H17BrClNO2 B5817292 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2-chlorophenoxy)acetyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane involves its binding to the sigma-1 receptor, which is a chaperone protein that regulates the function of other proteins in the body. By binding to this receptor, 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane can modulate the activity of various proteins involved in physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
Research has shown that 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane has a number of biochemical and physiological effects in the body. It has been found to reduce neuropathic pain in animal models, as well as improve memory and mood in mice. Additionally, it has been shown to have neuroprotective effects in cell culture models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the body. However, one limitation is that 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane. One area of interest is its potential as a treatment for Alzheimer's disease, as research has shown that it has neuroprotective effects in cell culture models of the disease. Additionally, more research is needed to understand its effects on pain perception and mood regulation, as it has shown promise in animal models of neuropathic pain and depression. Finally, more research is needed to understand the long-term effects and potential side effects of using 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane in humans.
Synthesemethoden
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane involves the reaction between 4-bromo-2-chlorophenol and azepane-1,3-dione in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2-chlorophenoxy)acetyl]azepane has potential applications in the field of medicine due to its ability to target specific receptors in the body. It has been found to have affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. Research has shown that 1-[(4-bromo-2-chlorophenoxy)acetyl]azepane has potential as a treatment for neuropathic pain, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-2-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c15-11-5-6-13(12(16)9-11)19-10-14(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGGXHOBKMMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
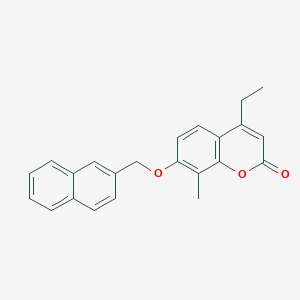
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
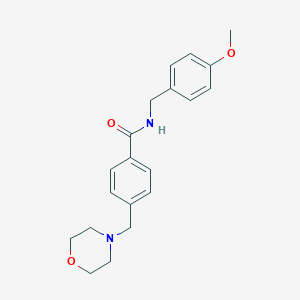


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
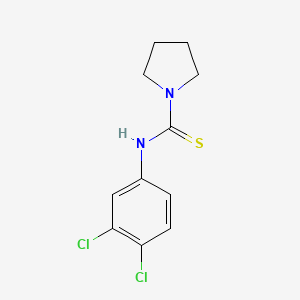

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
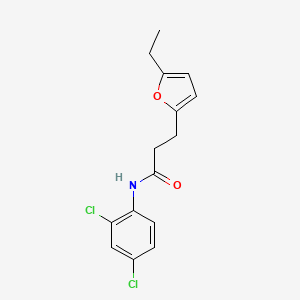
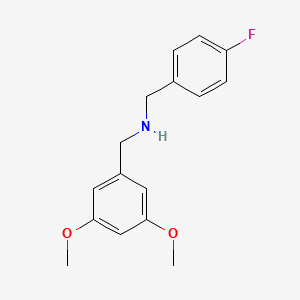
methanone](/img/structure/B5817315.png)